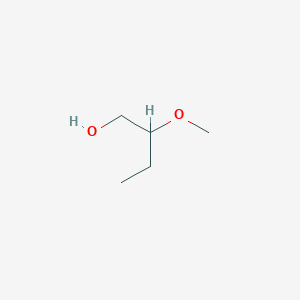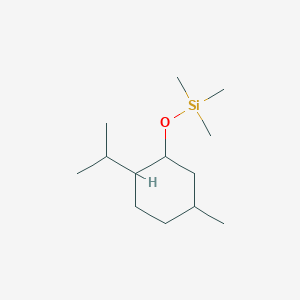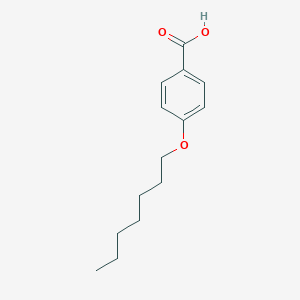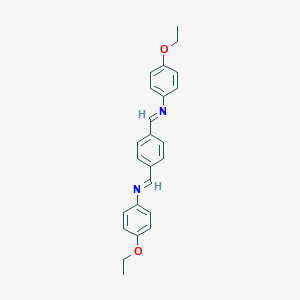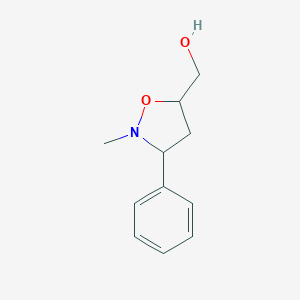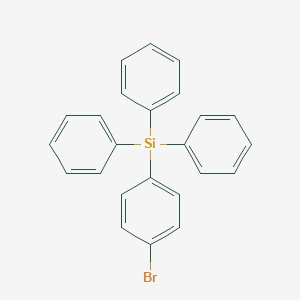![molecular formula C9H14 B096753 5-Ethylbicyclo[2.2.1]hept-2-ene CAS No. 15403-89-1](/img/structure/B96753.png)
5-Ethylbicyclo[2.2.1]hept-2-ene
Overview
Description
5-Ethylbicyclo[2.2.1]hept-2-ene is a chemical compound with the molecular formula C9H14 . It is a derivative of the parent compound bicyclo[2.2.1]hept-2-ene, where an ethyl group is attached .
Molecular Structure Analysis
The molecular structure of 5-Ethylbicyclo[2.2.1]hept-2-ene consists of a seven-membered ring with two carbon atoms shared with a second three-membered ring . The ethyl group is attached to one of the carbon atoms of the seven-membered ring .Physical And Chemical Properties Analysis
5-Ethylbicyclo[2.2.1]hept-2-ene has an average mass of 122.207 Da and a monoisotopic mass of 122.109550 Da .Scientific Research Applications
Ring-Opening Polymerization : 5-Ethylbicyclo[2.2.1]hept-2-ene is used in ring-opening polymerization, with metathesis catalysts playing a crucial role. The structure of the resulting polymers is determined using spectroscopy techniques (Hamilton, Ivin, & Rooney, 1988).
Electrophilic Additions : The compound undergoes electrophilic and free radical additions, demonstrating the unique reactivity of the norbornyl system. Various electrophilic additions have been studied to understand this reactivity (Shields, 1971).
Photoelectron Spectra Analysis : The photoelectron spectra of 5-Ethylbicyclo[2.2.1]hept-2-ene have been measured and interpreted with quantumchemical calculations to understand its reactivity (Voronenkov, Osokin, Baidin, & Rusakov, 1985).
Derivative Synthesis and Reaction Studies : The synthesis of derivatives, such as exo-5-Aminomethyl-endo-5-methylbicyclo[2.2.1]hept-2-ene, and their reactions with electrophilic reagents have been explored. This includes studying the geometric parameters and conformational properties of these derivatives (Kas’yan et al., 2001).
Carbomagnesiation Reactions : The compound has been used in stereoselective carbomagnesiation reactions, which are crucial in organic synthesis. These reactions involve the formation of organomagnesium compounds (Sultanov et al., 2013).
Pyrolysis Studies : The pyrolysates of 5-Ethylbicyclo[2.2.1]hept-2-ene have been investigated using mass spectrometry and microwave spectroscopy, providing insights into its thermal decomposition products (Sakaizumi, Tanaka, Kuze, & Ohashi, 1997).
Double Bond Isomerization : The compound undergoes double bond isomerization, an important reaction in organic synthesis and catalysis. The activities of various catalysts in this process have been examined (Kabashima, Tsuji, & Hattori, 1996).
Cation Isomerization in Polymerization : The isomerization of 5-Ethylbicyclo[2.2.1]hept-2-ene cations has been studied using NMR spectroscopy, which is significant for understanding its polymerization behavior (Brigodiot & Maréchal, 1981).
properties
IUPAC Name |
5-ethylbicyclo[2.2.1]hept-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14/c1-2-8-5-7-3-4-9(8)6-7/h3-4,7-9H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJIJNGGGLNBNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2CC1C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50934902 | |
| Record name | 5-Ethylbicyclo[2.2.1]hept-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50934902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethylbicyclo[2.2.1]hept-2-ene | |
CAS RN |
15403-89-1 | |
| Record name | Bicyclo(2.2.1)hept-2-ene, 5-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015403891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Ethylbicyclo[2.2.1]hept-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50934902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

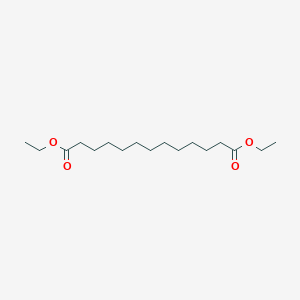
![Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate](/img/structure/B96671.png)
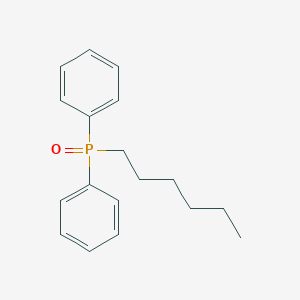
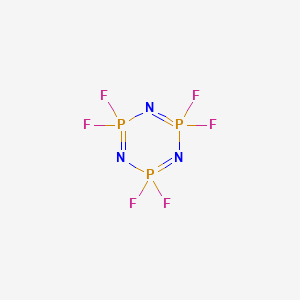
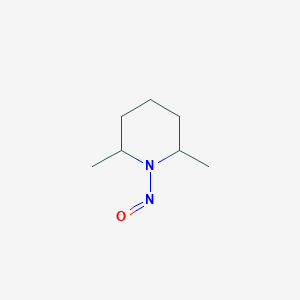
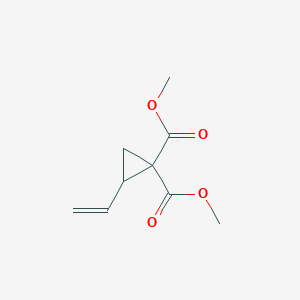
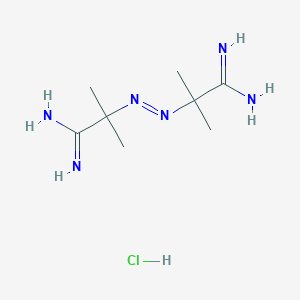
![Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione](/img/structure/B96680.png)
